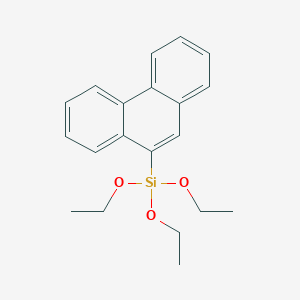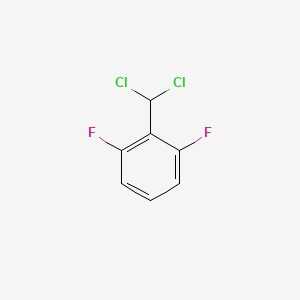
1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane (PMPD) is a synthetic compound that has recently been developed for use in scientific research applications. It is a silane derivative with a phenanthrenyl moiety, which is an aromatic ring system composed of nine carbon atoms. PMPD is a water-soluble compound that has been found to have a wide variety of biochemical and physiological effects, making it a useful tool for researchers. In
Wissenschaftliche Forschungsanwendungen
1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane has been found to have a wide variety of scientific research applications. It has been used in studies of cell signaling pathways, as well as in studies of the effects of drugs on cells. This compound has also been used in studies of the effects of environmental toxins on cells. Additionally, this compound has been found to be an effective tool for studying the structure and function of proteins, as well as the structure and function of DNA.
Wirkmechanismus
The mechanism of action of 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane is not yet fully understood. However, it is believed that this compound binds to specific receptors on the surface of cells and modulates the activity of these receptors. This binding is thought to be mediated by the phenanthrenyl moiety, which is believed to interact with the receptor in some way. Additionally, this compound is believed to interact with other molecules inside the cell, such as proteins, which may also contribute to its effects.
Biochemical and Physiological Effects
This compound has been found to have a wide variety of biochemical and physiological effects. It has been found to modulate the activity of proteins involved in cell signaling pathways, as well as the activity of enzymes involved in metabolism. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of genes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane has several advantages for use in laboratory experiments. It is water-soluble, making it easy to work with. Additionally, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not very stable, and its effects can vary depending on the concentration used. Additionally, it can be difficult to determine the exact mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane. One potential direction is to further investigate its mechanism of action, as well as its effects on proteins and enzymes involved in cell signaling pathways. Additionally, further research could be done to investigate the effects of this compound on the structure and function of proteins, as well as the structure and function of DNA. Finally, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or antioxidant agent.
Synthesemethoden
1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane can be synthesized in several ways. The most common method is a two-step synthesis, which involves the reaction of 1,4-disiloxane with 9-phenanthrenylmagnesium bromide, followed by a reaction with pentamethoxymethane. This method has been found to be the most efficient and cost-effective way to synthesize this compound. Other methods of synthesis, such as the reaction of phenanthrene with 1,1,4,4,4-pentamethoxysilane, have also been developed, but these methods are more expensive and require more steps.
Eigenschaften
IUPAC Name |
dimethoxy-phenanthren-9-yl-(2-trimethoxysilylethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5Si2/c1-22-27(23-2,14-15-28(24-3,25-4)26-5)21-16-17-10-6-7-11-18(17)19-12-8-9-13-20(19)21/h6-13,16H,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFOZTKGYACWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC[Si](OC)(OC)OC)(C1=CC2=CC=CC=C2C3=CC=CC=C31)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate](/img/structure/B6322420.png)





![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)
![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)


